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Compound of Interest

Compound Name: D-Glucose-13C6,d7

Cat. No.: B1147145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Glucose-
13C6,d7 in Nuclear Magnetic Resonance (NMR) spectroscopy studies. This stable isotope-

labeled glucose is a powerful tool for tracing metabolic pathways, quantifying metabolic fluxes,

and investigating the mechanism of action of therapeutic compounds.

Introduction to D-Glucose-13C6,d7 in NMR-Based
Metabolism Studies
D-Glucose-13C6,d7 is a glucose molecule uniformly enriched with Carbon-13 (¹³C) at all six

carbon positions and deuterium (d) at seven positions. This dual labeling strategy offers distinct

advantages for NMR-based metabolic studies. The ¹³C enrichment allows for the direct tracking

of glucose carbon through various metabolic pathways, such as glycolysis, the pentose

phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium labeling can

provide additional information and simplify ¹H-NMR spectra. By monitoring the incorporation of

¹³C into downstream metabolites, researchers can gain quantitative insights into the activity of

these pathways under different physiological or pathological conditions.

Core Applications
The primary applications of D-Glucose-13C6,d7 in NMR spectroscopy include:
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Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in living

cells and tissues.

Metabolic Phenotyping: Characterizing the metabolic state of cells or organisms in response

to genetic modifications, disease, or environmental stimuli.

Drug Discovery and Development: Assessing the impact of drug candidates on cellular

metabolism, identifying drug targets, and elucidating mechanisms of action.[1]

Data Presentation: Quantitative Metabolic Analysis
The use of D-Glucose-13C6,d7 allows for the precise measurement of ¹³C enrichment in

various metabolites. This data provides a quantitative measure of the contribution of glucose to

the synthesis of these molecules. Below are representative tables summarizing typical

quantitative data obtained from NMR experiments using ¹³C-labeled glucose.

Table 1: Representative ¹³C Isotopic Enrichment in Key Metabolites

This table illustrates the percentage of ¹³C enrichment in central carbon metabolites after

incubation of cells with D-Glucose-13C6. The enrichment is calculated from the relative

intensities of ¹³C-satellite peaks and the central ¹²C-peak in ¹H-NMR spectra or directly from

¹³C-NMR spectra.

Metabolite
¹³C Isotopic Enrichment
(%) in Control Cells

¹³C Isotopic Enrichment
(%) in Treated Cells

Lactate 85 ± 5 60 ± 7

Alanine 75 ± 6 50 ± 8

Glutamate 40 ± 4 25 ± 5

Citrate 35 ± 5 20 ± 4

Data are presented as mean ± standard deviation from a hypothetical experiment where

"Treated Cells" have been exposed to a metabolic inhibitor.

Table 2: Metabolic Flux Ratios Determined by ¹³C Isotopomer Analysis
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Analysis of the fine structure of ¹³C-NMR signals (isotopomer analysis) allows for the

determination of relative fluxes through converging metabolic pathways.

Metabolic Flux Ratio Control Cells Treated Cells

Pyruvate Dehydrogenase /

Pyruvate Carboxylase
2.5 ± 0.3 1.5 ± 0.2

Glycolysis / Pentose

Phosphate Pathway
4.0 ± 0.5 6.0 ± 0.7

Anaplerosis / Cataplerosis 1.2 ± 0.1 0.8 ± 0.1

Flux ratios are calculated based on the relative abundance of different ¹³C isotopomers of key

metabolites like glutamate and lactate.

Experimental Protocols
The following are detailed protocols for conducting metabolic studies using D-Glucose-
13C6,d7 and NMR spectroscopy.

Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the procedure for labeling cultured cells with D-Glucose-13C6,d7.

Materials:

Mammalian cell line of interest

Complete cell culture medium

Glucose-free cell culture medium

D-Glucose-13C6,d7

Dialyzed fetal bovine serum (dFBS)

Phosphate-buffered saline (PBS)
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Cell culture plates or flasks

Procedure:

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in

approximately 80% confluency at the time of harvesting.

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium

with D-Glucose-13C6,d7 to the desired final concentration (e.g., 10 mM) and dFBS.

Initiation of Labeling:

Aspirate the complete growth medium from the cells.

Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled glucose.

Add the prepared labeling medium to the cells.

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a

duration sufficient to achieve isotopic steady-state. This time should be optimized for the

specific cell line and experimental goals (typically 18-24 hours).
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Figure 1: Experimental workflow for cell culture and isotopic labeling.

Protocol 2: Metabolite Quenching and Extraction
This protocol details the rapid quenching of metabolic activity and extraction of intracellular

metabolites for NMR analysis.

Materials:

Labeled cells from Protocol 1

Ice-cold 0.9% NaCl solution
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Liquid nitrogen

-80°C methanol/water (80:20, v/v)

Cell scraper

Microcentrifuge tubes

Centrifuge capable of 4°C

Procedure:

Quenching:

Place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to

rapidly cool and quench metabolic activity.

Aspirate the labeling medium.

Wash the cells once with ice-cold 0.9% NaCl solution.

Extraction:

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

Vortex the tube vigorously for 1 minute.

Phase Separation:

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

Carefully collect the supernatant containing the polar metabolites.

Sample Preparation for NMR:

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
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Store the dried metabolite extracts at -80°C until NMR analysis.
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Figure 2: Workflow for metabolite quenching and extraction.
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Protocol 3: NMR Data Acquisition and Processing
This protocol provides a general guideline for acquiring and processing NMR data from ¹³C-

labeled metabolite extracts.

Materials:

Dried metabolite extracts

Deuterium oxide (D₂O)

Internal standard (e.g., DSS or TSP)

NMR tubes (5 mm)

High-field NMR spectrometer (≥600 MHz)

Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a known volume of D₂O

(e.g., 600 µL) containing a precise concentration of an internal standard.

NMR Data Acquisition:

Transfer the sample to a 5 mm NMR tube.

Acquire a 1D ¹H NMR spectrum to assess the overall metabolite profile and sample

concentration.

Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-

labeled metabolites.

For detailed analysis of ¹³C enrichment and isotopomer distribution, acquire a 2D ¹H-¹³C

Heteronuclear Single Quantum Coherence (HSQC) spectrum.

Typical 1D ¹³C NMR Acquisition Parameters:

Pulse Program:zgpg30 (or similar with power gating for proton decoupling)
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Spectral Width: ~200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 - 4096 (depending on sample concentration)

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

spectra using appropriate NMR software (e.g., TopSpin, MestReNova).

Reference the spectra to the internal standard.

Integrate the signals of interest to determine their relative intensities.

For ¹³C enrichment analysis from ¹H spectra, quantify the areas of the ¹³C satellite peaks

relative to the central ¹²C peak.

Application in Drug Development: A Screening
Protocol
D-Glucose-13C6,d7 can be used to screen for compounds that modulate cellular metabolism.

This protocol outlines a basic screening assay.

Objective: To identify compounds that inhibit glycolysis in a cancer cell line.

Procedure:

Cell Treatment: Culture cancer cells as described in Protocol 4.1. In parallel with the initiation

of isotopic labeling, treat the cells with the test compounds at various concentrations. Include

a vehicle control.

Metabolite Analysis: After the incubation period, quench metabolism and extract metabolites

as described in Protocol 4.2.

NMR Analysis: Acquire and process NMR spectra as described in Protocol 4.3.
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Data Analysis and Hit Identification:

Quantify the ¹³C enrichment in lactate for each treatment condition.

A significant decrease in ¹³C-lactate enrichment in the presence of a test compound

compared to the vehicle control indicates inhibition of glycolysis.

Further analysis of other labeled metabolites (e.g., TCA cycle intermediates) can provide

insights into the specific target of the compound.

Drug Screening Workflow

Cell Culture with
D-Glucose-13C6,d7

Treat with
Test Compounds

Metabolite Extraction

NMR Analysis

Data Analysis:
Quantify 13C-Lactate

Hit Identification
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Figure 3: Workflow for an NMR-based drug screening assay.

Signaling Pathway Visualization: Glycolysis and
TCA Cycle
The following diagram illustrates the flow of ¹³C atoms from D-Glucose-13C6,d7 through

glycolysis and into the TCA cycle.
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Figure 4: Tracing ¹³C from D-Glucose-13C6,d7 through central carbon metabolism.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters,

such as cell density, incubation times, and NMR acquisition parameters, is recommended for

each specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Metabolomics Protocols for Drug Discovery | Springer Nature Experiments
[experiments.springernature.com]

To cite this document: BenchChem. [D-Glucose-13C6,d7 for NMR Spectroscopy Studies:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147145#d-glucose-13c6-d7-for-nmr-spectroscopy-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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